
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate, also known as MOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPC is a pyridine-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate is not well understood. However, it is believed that Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate exerts its biological effects by interacting with specific receptors or enzymes in the body. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been found to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been found to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been found to exhibit low toxicity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate is its broad-spectrum antibacterial and antifungal activity. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has also been found to exhibit low toxicity in cell culture studies. However, the limitations of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research and development of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate. One of the future directions is the synthesis of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate derivatives with improved solubility and stability. Another future direction is the investigation of the mechanism of action of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate and its potential targets in the body. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate could also be used in the development of new drugs for the treatment of various diseases, such as bacterial and fungal infections. Finally, Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate could be used as a building block in the synthesis of new materials with unique properties.
Méthodes De Synthèse
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate can be synthesized using different methods, including the Pinner reaction, Friedländer reaction, and microwave-assisted synthesis. The Pinner reaction involves the reaction of 2-aminomethylpyridine with methyl chloroformate in the presence of a base. The Friedländer reaction involves the reaction of 2-aminomethylpyridine with a β-ketoester in the presence of an acid catalyst. Microwave-assisted synthesis involves the reaction of 2-aminomethylpyridine with methyl chloroformate in the presence of a base under microwave irradiation. The yield and purity of Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate depend on the synthesis method used.
Applications De Recherche Scientifique
Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a building block in the synthesis of heterocyclic compounds. Methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate has the potential to be used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)10-5-6-12(16)15(8-10)9-11-4-2-3-7-14-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJOVAKLHXVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

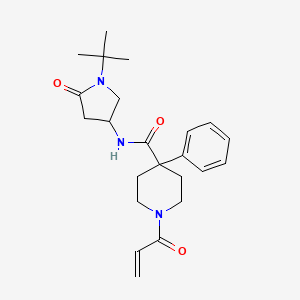
![N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2608505.png)

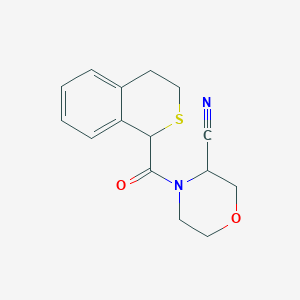
![N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2608511.png)
![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)
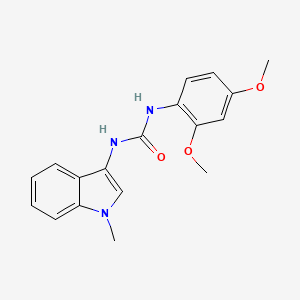
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)
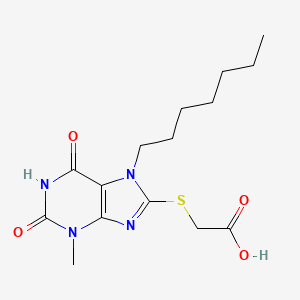

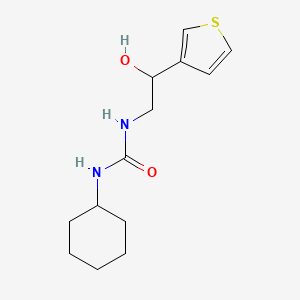
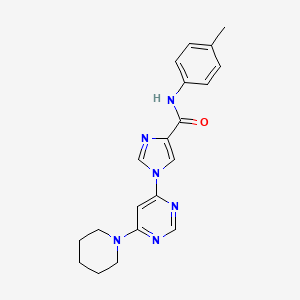
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)